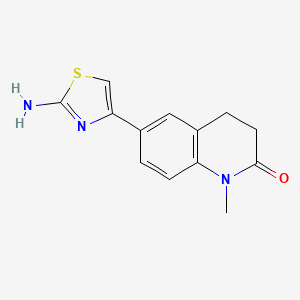![molecular formula C13H22N2O2S B6603392 tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate CAS No. 568564-29-4](/img/structure/B6603392.png)
tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamates are a class of organic compounds that are composed of a carbamate group and an amine group. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate” are not available, similar compounds have been synthesized through various methods. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized from commercially available 4-fluoro-2- methoxy-5- nitroaniline through three steps including acylation, nucleophilic substitution, and reduction .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, carbamates can undergo reactions such as hydrolysis and decarboxylation .Aplicaciones Científicas De Investigación
TBTC has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the mechanism of action of various compounds, as well as to study their effects on cells and tissues. TBTC has also been used in lab experiments to investigate the effects of various compounds on biochemical and physiological processes. For example, TBTC has been used to study the effects of various compounds on the activity of enzymes and the expression of genes.
Mecanismo De Acción
The mechanism of action of TBTC is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It is also believed that TBTC can interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
TBTC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It has also been shown to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, TBTC has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBTC has several advantages for use in lab experiments. It is a versatile compound that can be synthesized easily and its yield is typically high. It is also relatively stable, which makes it suitable for long-term storage. Furthermore, TBTC is relatively non-toxic and has low levels of toxicity. However, there are also some limitations to its use in lab experiments. For example, TBTC is not soluble in water, which can make it difficult to use in certain experiments. In addition, it is not biodegradable, which means that it can be difficult to dispose of after use.
Direcciones Futuras
There are numerous potential future directions for the use of TBTC in scientific research. For example, further research could be conducted to investigate the mechanism of action of TBTC and its effects on biochemical and physiological processes. In addition, further research could be conducted to investigate its potential use in the treatment of various diseases and conditions, such as cancer and inflammation. Furthermore, TBTC could be used to investigate the effects of various compounds on the activity of enzymes and the expression of genes. Finally, TBTC could be used to develop new drugs and treatments for various diseases and conditions.
Métodos De Síntesis
TBTC is synthesized through a reaction between tert-butyl alcohol and methyl isothiocyanate in a two-step process. In the first step, tert-butyl alcohol is reacted with methyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form tert-butyl isothiocyanate. In the second step, the tert-butyl isothiocyanate is reacted with an acid, such as hydrochloric acid, to form TBTC. The reaction is carried out at room temperature and the yield of the product is typically high.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-8(2)7-10-14-9(3)11(18-10)15-12(16)17-13(4,5)6/h8H,7H2,1-6H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLPPEWXJMWNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
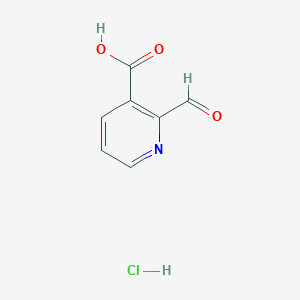
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
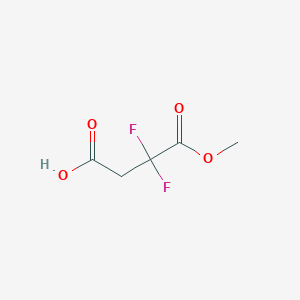

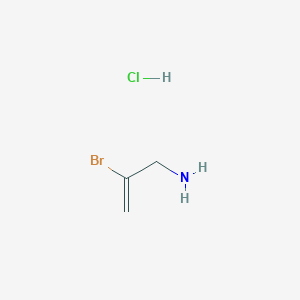
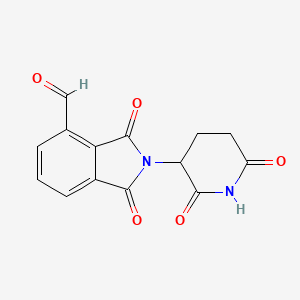


![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
